molecular formula C9H10BrFO2 B3157062 2-Bromo-5-fluoro-[1-(methoxymethoxy)methyl]benzene CAS No. 845301-93-1

2-Bromo-5-fluoro-[1-(methoxymethoxy)methyl]benzene

Cat. No. B3157062
M. Wt: 249.08 g/mol
InChI Key: DWRMHMOLSZZYDZ-UHFFFAOYSA-N
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Patent
US08106031B2

Procedure details

To a solution of 5b (73.2 g, 293 mmol) in dry THF (400 mL) was added n-butyllithium (1.6 M in hexanes; 200 mL) over 45 min at −78° C. under nitrogen atmosphere. Anion precipitated. After 5 min, (i-PrO)3B (76.0 mL, 330 mmol) was added over 10 min, and the mixture was allowed to warm to room temperature over 1.5 h. Water and 6 N HCl (55 mL) were added, and the solvent was removed under reduced pressure to about a half volume. The mixture was poured into ethyl acetate and water. The organic layer was washed with brine and dried over anhydrous Na2SO4. The solvent was removed under reduced pressure. To a solution of the residue in tetrahydrofuran (360 mL) was added 6 N HCl (90 mL), and the mixture was stirred at 30° C. overnight. The solvent was removed under reduced pressure to about a half volume. The mixture was poured into ethyl acetate and water. The organic layer was washed with brine and dried over anhydrous Na2SO4. The solvent was removed under reduced pressure, and the residue was treated with i-Pr2O/hexane to give 19b (26.9 g, 60%) as a white powder: mp 118-120° C.; 1H NMR (300 MHz, DMSO-d6) δ (ppm) 4.95 (s, 2H), 7.15 (m, 1H), 7.24 (dd, J=9.7, 1.8 Hz, 1H), 7.74 (dd, J=8.2, 6.2 Hz, 1H), 9.22 (s, 1H); ESI-MS m/z 151 (M−H)−; HPLC purity 97.8%; Anal (C7H6BFO2) C, H.
Name
Quantity
73.2 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
76 mL
Type
reactant
Reaction Step Two
Name
Quantity
55 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Yield
60%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][C:5]([F:8])=[CH:4][C:3]=1[CH2:9][O:10]COC.C([Li])CCC.[B:19](OC(C)C)(OC(C)C)[O:20]C(C)C.Cl>C1COCC1.O>[F:8][C:5]1[CH:6]=[CH:7][C:2]2[B:19]([OH:20])[O:10][CH2:9][C:3]=2[CH:4]=1

Inputs

Step One
Name
Quantity
73.2 g
Type
reactant
Smiles
BrC1=C(C=C(C=C1)F)COCOC
Name
Quantity
200 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
400 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
76 mL
Type
reactant
Smiles
B(OC(C)C)(OC(C)C)OC(C)C
Step Three
Name
Quantity
55 mL
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at 30° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Anion precipitated
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure to about a half volume
ADDITION
Type
ADDITION
Details
The mixture was poured into ethyl acetate and water
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
ADDITION
Type
ADDITION
Details
To a solution of the residue in tetrahydrofuran (360 mL) was added 6 N HCl (90 mL)
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure to about a half volume
ADDITION
Type
ADDITION
Details
The mixture was poured into ethyl acetate and water
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
ADDITION
Type
ADDITION
Details
the residue was treated with i-Pr2O/hexane

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
FC=1C=CC2=C(COB2O)C1
Measurements
Type Value Analysis
AMOUNT: MASS 26.9 g
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 60.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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